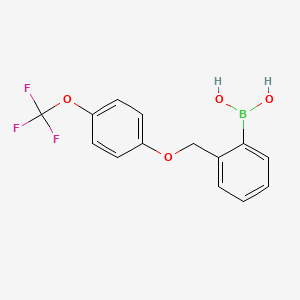

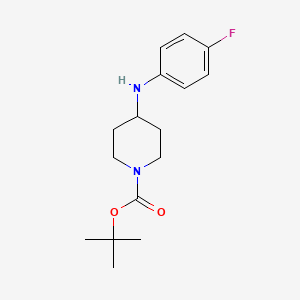

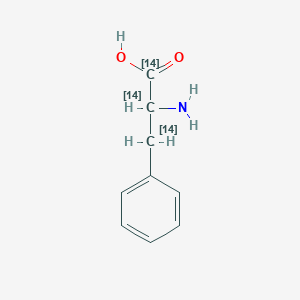

2-(Tetrahydropyran-4-yloxy)benzaldehyde

Descripción general

Descripción

2-(Tetrahydropyran-4-yloxy)benzaldehyde, also known as THP-aldehyde, is a chemical compound that is widely used in scientific research applications. This compound is synthesized through a specific method and has various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis of Neopeltolide

- Specific Scientific Field: Organic Chemistry, Marine Drugs .

- Summary of the Application: Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring .

- Methods of Application or Experimental Procedures: Significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . The synthetic strategies exploited for constructing the tetrahydropyran ring include synthetic methods; tetrahydropyrans; oxocarbenium ions; hetero-Diels-Alder cycloadditions; oxa-Michael reactions; palladium-catalyzed alkoxycarbonylations; oxymercurations; radical cyclizations; ring-closing metathesis .

- Results or Outcomes: Twenty total and formal syntheses of neopeltolide and its analogues have been reported so far .

Synthesis of 2-(Tetrahydropyran-4-yl)thiazoles

- Specific Scientific Field: Pharmaceutical Chemistry .

- Summary of the Application: The synthesis and biological properties of 2-(tetrahydropyran-4-yl)thiazoles have been studied .

- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the available information .

- Results or Outcomes: The results or outcomes of this application are not specified in the available information .

Synthesis of Tetrahydrofuran and Tetrahydropyran Derivatives

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity . Various fragrant compounds have been synthesized using this method .

- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the available information .

- Results or Outcomes: The results or outcomes of this application are not specified in the available information .

Synthesis of 2,2,4,5-Tetrasubstituted 2H-Pyrans

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: A metal-free domino strategy has been developed for the synthesis of 2,2,4,5-tetrasubstituted 2H-Pyrans .

- Methods of Application or Experimental Procedures: The strategy made use of an imidazole-catalyzed all-pericyclic domino manifold entailing a sequential propargyl Claisen rearrangement/[1,3]- H shift/oxa-6π-electrocyclization set of reactions .

- Results or Outcomes: The results or outcomes of this application are not specified in the available information .

Propiedades

IUPAC Name |

2-(oxan-4-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,9,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRWIPOHJNTVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596650 | |

| Record name | 2-[(Oxan-4-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tetrahydropyran-4-yloxy)benzaldehyde | |

CAS RN |

898289-31-1 | |

| Record name | 2-[(Oxan-4-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1602684.png)